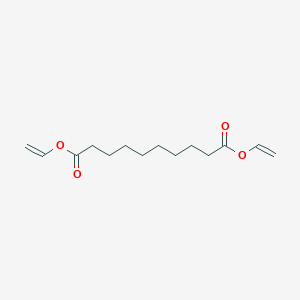

Divinyl sebacate

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(ethenyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-4H,1-2,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQUIOWVSPIVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465165 | |

| Record name | DIVINYL SEBACATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10355-50-7 | |

| Record name | DIVINYL SEBACATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Divinyl Sebacate

Refined Esterification Pathways for Divinyl Sebacate (B1225510) Production

The synthesis of divinyl sebacate (DVS) and its subsequent use in polymerization are significantly enhanced by refined esterification and transesterification methodologies. These advanced methods move away from harsh chemical routes, instead favoring milder, more selective, and environmentally benign enzymatic processes. The use of divinyl esters like DVS in lipase-catalyzed polymerizations is advantageous because the vinyl alcohol produced as a byproduct tautomerizes to acetaldehyde (B116499), making the reaction irreversible and driving it towards higher yields and molecular weights of the resulting polymer. nih.gov

Catalytic Systems in this compound Synthesis

Enzymatic catalysis, particularly utilizing lipases, has become a cornerstone for the synthesis and polymerization of this compound. Lipases (EC 3.1.1.3) are hydrolases that function in vivo to break down triglycerides. nih.govmdpi.comconicet.gov.ar However, in non-aqueous environments, they can effectively catalyze the reverse reaction—ester bond formation—making them ideal for polyester (B1180765) synthesis. conicet.gov.ard-nb.info This enzymatic approach offers high chemo-, regio-, and enantioselectivity, which is difficult to achieve with conventional catalysts. nih.gov The accepted mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by a nucleophile (an alcohol in this case) to form the new ester and regenerate the enzyme. mdpi.com

Lipase-mediated reactions are central to the green synthesis of polyesters from this compound. These biocatalysts operate under mild conditions, minimizing side reactions and energy consumption. acs.org The choice of lipase (B570770) is critical as it dictates the structure and properties of the final polymer.

Lipases from Candida antarctica, particularly lipase A (CALA) and lipase B (CALB), are extensively used in reactions involving this compound. acs.org CALB, in particular, is noted for its high efficiency and selectivity. acs.org It demonstrates superior reactivity with primary hydroxyl groups over secondary ones, a property that allows for precise control over polymer architecture. acs.org

In the polycondensation of this compound with triols like glycerol (B35011), CALB's regioselectivity enables the synthesis of linear polymers. nih.govacs.org For instance, at a lower temperature of 45°C, the reaction can be perfectly controlled to produce a linear polymer composed exclusively of 1,3-glyceride units. nih.gov At a higher temperature of 60°C, the regioselectivity is slightly reduced (74/26 ratio of primary to secondary OH groups), but still yields high molecular weight polyesters. nih.gov This enzymatic method avoids the high temperatures (>150°C) typical of traditional synthesis, which can cause unwanted cross-linking.

Table 1: Research Findings on Candida antarctica Lipase in DVS Polymerization

| Catalyst | Monomers | Temperature (°C) | Time (h) | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Lipase CA | This compound, Glycerol | 60 | 24 | Bulk | 63% yield of chloroform-soluble part (Mw 19,000); 74/26 primary/secondary OH regioselectivity. | nih.gov |

| Lipase CA | This compound, Glycerol | 45 | - | Bulk | Perfect regioselectivity yielding a linear polymer of 1,3-glyceride units. | nih.gov |

| CALB | This compound, Glycerol | 45-60 | 4-24 | Bulk or THF/acetone (B3395972) | Achieves >95% regioselectivity for poly(glycerol sebacate) synthesis. | nih.gov |

Enzymatic Catalysis: Lipase-Mediated Reactions

Novozyme-Catalyzed Approaches for DVS

Novozym 435 is a widely used commercial biocatalyst, which consists of Candida antarctica lipase B (CALB) immobilized on a macroporous acrylic resin. nih.govunl.pt This immobilization enhances its stability and reusability, making it highly suitable for industrial and laboratory-scale synthesis. mdpi.com

Novozym 435 is effective in catalyzing the polymerization of this compound with various co-monomers. It has been employed in one-pot reactions to polymerize epoxidized fatty acids with this compound and glycerol, successfully producing epoxy-functionalized polyesters. unl.pt The reaction temperature is a critical parameter for controlling the polymer structure. For example, in the polycondensation of glycerol and divinyl adipate (B1204190) (a related divinyl ester), increasing the temperature from 50°C to 70°C using Novozym 435 increased the degree of branching in the resulting polymer from 5% to 30%. encyclopedia.pubmdpi.com This demonstrates the ability to tune the polymer's physical properties by adjusting reaction conditions.

Table 2: Research Findings on Novozym 435 in DVS-related Polymerization

| Catalyst | Monomers | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|

| Novozym 435 | Epoxidized fatty acids, this compound, Glycerol | - | Efficient synthesis of epoxy-functionalized polyesters. | unl.pt |

| Novozym 435 | Divinyl adipate, Glycerol | 50-70 | Degree of branching increased from 5% to 30% with rising temperature. encyclopedia.pubmdpi.com | encyclopedia.pubmdpi.com |

PseudomonasLipase Systems in this compound Synthesis

Lipases derived from Pseudomonas species also serve as effective catalysts in reactions involving this compound. Pseudomonas cepacia lipase (PCL) has demonstrated high catalytic activity for the copolymerization of this compound with lactones and glycols. nih.gov This one-pot, three-monomer copolymerization highlights the versatility of the enzyme, as it simultaneously catalyzes both ring-opening polymerization of the lactone and polycondensation of the divinyl ester and glycol. nih.gov The resulting product is a true copolymer, not a blend of homopolymers, with a relatively high molecular weight. nih.gov

Table 3: Performance of Pseudomonas cepacia Lipase in DVS Copolymerization

| Catalyst | Monomers | Key Finding | Reference |

|---|

Lipase PF Catalysis for this compound Derivatives

Lipase PF, derived from Pseudomonas fluorescens, has been utilized to create specific polyester derivatives from this compound. In one notable study, Lipase PF was used to catalyze the reaction between this compound and 12-dodecanolide. d-nb.info This reaction produced telechelic polyesters, which are polymers with functionalized end-groups. By using a small amount of the divinyl ester, a mixture of telechelic polyesters with carboxylic acid ends was achieved. d-nb.info This approach is valuable for creating polymer building blocks that can be used in subsequent polymerization or cross-linking steps without the continued presence of the lipase. d-nb.info

Non-Enzymatic and Emerging Catalytic Approaches

The synthesis of this compound is primarily achieved through non-enzymatic routes, with transvinylation and direct vinylation using acetylene (B1199291) being the most prominent methods. These approaches rely on various catalytic systems to facilitate the reaction.

Transvinylation Catalysts: The most common laboratory and industrial method for producing divinyl esters is the transvinylation reaction between a dicarboxylic acid, such as sebacic acid, and a vinyl source, typically vinyl acetate (B1210297). researchgate.netumich.edu This equilibrium reaction necessitates a catalyst to proceed efficiently. researchgate.netgoogle.com

Palladium Catalysts: Palladium salts, particularly palladium(II) acetate (Pd(OAc)₂), are frequently used for transvinylation due to their good catalytic activity and lower toxicity compared to older mercury-based catalysts. researchgate.netresearchgate.net However, a significant challenge with palladium catalysts is their tendency to be reduced to inactive metallic palladium, which can lead to rapid deactivation. researchgate.net To counteract this, strategies such as using stabilizing ligands (e.g., pyridine) or employing successive additions of the catalyst have been developed to maintain catalytic activity and improve the final yield of the divinyl ester. researchgate.netgoogle.com

Ruthenium and Iridium Catalysts: In the search for more stable and efficient alternatives to palladium, ruthenium and iridium complexes have been investigated. researchgate.netgoogle.com Compounds like triruthenium dodecacarbonyl and various ruthenium(II)-phosphine complexes have shown catalytic activity for the synthesis of vinyl esters from carboxylic acids and alkynes or via transvinylation. researchgate.netresearchgate.netacs.org However, their effectiveness can be substrate-dependent, and for some dicarboxylic acids, they have not shown a significant improvement over palladium systems. researchgate.net

Metal-Free Activating Reagents: An emerging approach avoids the use of heavy metal catalysts altogether. This method involves the activation of the carboxylic acid groups of sebacic acid using a reagent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). The activated sebacic acid intermediate then reacts with potassium vinyloxide, which is pre-formed from the reaction of vinyl acetate and a strong base like potassium tert-butylate, to yield this compound. nuu.uzcyberleninka.ru This technique offers the advantage of proceeding under mild, low-temperature conditions. nuu.uziupr.ru

Direct Vinylation with Acetylene: An alternative synthetic route is the direct vinylation of sebacic acid using acetylene gas. nuu.uz This process typically requires a catalyst system, such as zinc acetate, sometimes promoted with a co-catalyst, to facilitate the addition of the carboxylic acid groups across the triple bond of acetylene to form the vinyl ester moieties. nuu.uz

Table 1: Comparison of Catalytic Systems for Divinyl Ester Synthesis

| Catalyst System | Method | Advantages | Disadvantages | References |

|---|---|---|---|---|

| **Palladium(II) Acetate (Pd(OAc)₂) ** | Transvinylation | Good activity, less toxic than Hg | Prone to deactivation, can be costly | researchgate.net, researchgate.net |

| Ruthenium Complexes | Transvinylation / Alkyne Addition | Alternative to Palladium | Can have limited efficiency | researchgate.net, google.com, researchgate.net |

| Iridium Complexes | Transvinylation | Alternative to Palladium | Can have limited efficiency | researchgate.net, google.com |

| CDMT / t-BuOK | Transvinylation (Activation) | Metal-free, mild conditions | Requires stoichiometric activating agent | iupr.ru, nuu.uz, cyberleninka.ru |

| Zinc Acetate | Direct Vinylation (Acetylene) | Uses basic feedstock (acetylene) | May require higher temperatures/pressures | nuu.uz |

Optimized Reaction Conditions for Enhanced this compound Yield and Purity

The yield and purity of this compound are highly dependent on the careful control of reaction parameters, including the choice of solvent, temperature, pressure, and the ratio of reactants.

In line with the principles of green chemistry, performing the synthesis of this compound without a solvent (in bulk) is an attractive option. acs.org Transvinylation reactions can be successfully conducted under solvent-free conditions, which simplifies product purification and reduces chemical waste. researchgate.net However, the omission of a solvent can sometimes lead to a decrease in the reaction rate. researchgate.net Research on the neat synthesis of divinyl esters using palladium acetate has shown that while conversion is possible, the yields may be lower compared to reactions run in a solvent. researchgate.net

Temperature is a critical parameter that must be carefully optimized. For palladium-catalyzed transvinylation, a temperature increase from 60°C to 100°C has been observed to decrease the yield, likely due to accelerated catalyst decomposition. researchgate.net In contrast, some industrial processes operate at higher temperatures, between 80°C and 120°C. google.com The optimal temperature can be highly dependent on the specific catalytic system; for instance, the metal-free activation method using CDMT achieves high yields at a significantly lower temperature of -30°C. nuu.uziupr.ru For the synthesis route involving acetylene, an optimal temperature of 120°C was identified for a similar dicarboxylic acid, as higher temperatures promoted undesirable polymerization side reactions. nuu.uz

Pressure is another key variable, particularly in industrial settings. Transvinylation can be performed at elevated pressures (e.g., 2 to 15 bar absolute) to maintain the reaction mixture in the liquid phase, especially when dealing with volatile components like vinyl acetate. google.comwipo.int Laboratory-scale preparations, however, are often conducted at atmospheric pressure for convenience. iupr.rugoogle.com

Table 2: Influence of Temperature on Divinyl Ester Yield for Various Methods

| Synthetic Method | Catalyst | Temperature Range (°C) | Optimal Temperature (°C) | Observations | References |

|---|---|---|---|---|---|

| Transvinylation | Pd(OAc)₂ | 60 - 100 | ~60 | Higher temperatures can decrease yield due to catalyst deactivation. | researchgate.net |

| Transvinylation | CDMT Activation | -40 to -30 | -30 | Low temperature is crucial for high selectivity and yield. | iupr.ru, nuu.uz |

| Direct Vinylation | Zn(OAc)₂ | 80 - 130 | 120 | Yield decreases above 120°C due to polymerization. | nuu.uz |

As transvinylation is an equilibrium-limited reaction, the stoichiometry of the reactants plays a crucial role in maximizing the yield of this compound. researchgate.netgoogle.com To shift the equilibrium toward the products, an excess of the vinyl group donor, vinyl acetate, is commonly used. In laboratory preparations using activating reagents, an optimal molar ratio of dicarboxylic acid to vinyl acetate has been reported to be approximately 1:2.4. iupr.ru In continuous industrial processes, the molar feed ratio of vinyl acetate to carboxylic acid may be varied over a wider range, from just over 1:1 to as high as 9:1, depending on the reactor setup and recycling strategy. google.comgoogle.com Precise control over the reagent ratio is essential to drive the reaction to completion and minimize the presence of the monovinyl sebacate intermediate in the final product.

Influence of Temperature and Pressure on this compound Production

Industrial-Scale Production Considerations for this compound

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several important considerations. The choice of synthetic route is critical; while transvinylation is common, direct vinylation using acetylene is also an established industrial method for producing similar divinyl esters. umich.edunuu.uz

Catalyst performance, including activity, stability, and cost, is a paramount concern for industrial production. The deactivation of palladium catalysts remains a significant issue. researchgate.net Therefore, industrial efforts focus on maximizing the catalyst turnover number (TON)—the amount of product produced per unit of catalyst—to ensure economic viability. google.com Strategies to maintain catalyst activity on a large scale include the periodic or continuous addition of fresh catalyst. researchgate.net The final purification of this compound is typically accomplished via vacuum distillation to separate it from any remaining starting materials, catalyst residues, and byproducts. google.com

Mechanistic Studies of Divinyl Sebacate Reactions

Elucidation of Reaction Kinetics in Divinyl Sebacate (B1225510) Esterification and Transesterification

The use of divinyl sebacate in polymerization, particularly in lipase-catalyzed systems, offers significant kinetic advantages over traditional polycondensation reactions that use sebacic acid. The vinyl ester groups of this compound are "activated," which leads to much faster reaction rates.

In the context of enzymatic polymerization, the reaction proceeds via polytransesterification. Studies comparing the synthesis of poly(glycerol sebacate) (PGS) using this compound versus sebacic acid have shown that the reaction rate is two to three times faster with this compound. This enhanced reactivity allows for polymerization to occur under milder conditions, avoiding the high temperatures (>150°C) required for traditional synthesis from sebacic acid and glycerol (B35011), which can lead to undesirable side reactions and glycerol loss.

The kinetics of lipase-catalyzed polycondensation of this compound are influenced by several factors. The rate-limiting step in this process is generally considered to be the formation of the acyl-enzyme intermediate during the initiation phase. The activation energy for the Candida antarctica lipase (B570770) B (CALB)-catalyzed polycondensation of this compound has been reported to be in the range of 45–60 kJ/mol. In contrast, the activation energy for the non-catalyzed polycondensation of sebacic acid and glycerol can vary, with some studies showing values around 32.9 kJ/mol for esterification, though this occurs under much higher temperatures. mdpi.com

The reaction kinetics can be modeled, often following first-order kinetics with respect to the monomer concentration initially. frontiersin.orgnih.gov However, as the polymerization progresses, the viscosity of the medium increases, and the reaction can become diffusion-controlled. frontiersin.orgnih.gov

Table 1: Comparative Kinetic Parameters

| Parameter | This compound-Based Polymerization | Sebacic Acid-Based Polymerization |

|---|---|---|

| Reaction Rate | 2–3× faster | Slower |

| Activation Energy (Ea) | 45–60 kJ/mol (CALB-catalyzed) | ~33-84 kJ/mol (Varies with catalyst/conditions) |

| Rate-Limiting Step | Acyl-enzyme intermediate formation | Varies; can be diffusion-controlled |

This table presents a comparison of kinetic parameters for polymerizations involving this compound versus sebacic acid, based on available research data. mdpi.com

Detailed Enzymatic Reaction Mechanisms in this compound Polymerization

The catalytic mechanism of lipase in the polymerization of this compound involves a two-step process centered around a key intermediate. mdpi.comresearchgate.net This mechanism is shared between lipase-catalyzed polycondensation and ring-opening polymerization. wur.nlmdpi.com

Acylation: The process begins with the acylation of the enzyme. The hydroxyl group of the serine residue in the lipase's catalytic triad (B1167595) attacks the carbonyl carbon of one of the vinyl ester groups of the this compound monomer. mdpi.com This forms a tetrahedral intermediate, which then collapses, releasing vinyl alcohol and forming an acyl-enzyme intermediate. The vinyl alcohol subsequently tautomerizes to acetaldehyde (B116499). This formation of the enzyme-activated monomer is considered the key, and often rate-determining, step. mdpi.comresearchgate.net

Deacylation: The second step is deacylation. A nucleophile, which in this case is a hydroxyl group from a polyol monomer (like glycerol) or the end of a growing polymer chain, attacks the carbonyl carbon of the acyl-enzyme intermediate. mdpi.comresearchgate.net This reaction forms a new ester bond, elongating the polymer chain and regenerating the free enzyme, which can then participate in another catalytic cycle. mdpi.com

This cycle of acylation and deacylation repeats, leading to the formation of a linear polyester (B1180765). The use of an activated monomer like this compound facilitates the initial acylation step, contributing to the high efficiency of the polymerization.

One of the most significant advantages of using lipase catalysts with this compound is the high degree of control over the polymer's architecture, specifically its regioselectivity. jst.go.jpacs.orgresearchgate.net Lipases can selectively catalyze reactions at specific hydroxyl groups on polyol co-monomers.

In the polymerization of this compound with glycerol to form poly(glycerol sebacate) (PGS), CALB exhibits high regioselectivity for the primary hydroxyl groups (at the sn-1 and sn-3 positions) of glycerol over the secondary hydroxyl group (at the sn-2 position). frontiersin.orgacs.org This selectivity is crucial as it directs the formation of a predominantly linear polymer structure with minimal branching.

The resulting polymer is primarily composed of 1,3-diglyceride units. frontiersin.orgnih.gov While some branching does occur through the formation of 1,2,3-triacylglyceride units, the extent of this is significantly lower than in conventional thermal polycondensation. frontiersin.orgnih.gov The ratio of reactants can influence the microstructure, affecting the final molecular weight and the distribution of glyceride units. frontiersin.orgnih.gov Studies have reported achieving a polymer with a chloroform-soluble fraction having a primary-to-secondary OH reaction ratio of 74/26. nih.gov The ability to produce an essentially linear PGS backbone is a key outcome of this enzymatic control. frontiersin.org

Table 2: Glyceride Unit Distribution in Enzymatic PGS Synthesis

| Glyceride Unit | Role in Polymer Structure | Prevalence in Lipase-Catalyzed Synthesis |

|---|---|---|

| 1,3-Diacylglyceride | Linear chain propagation | Main repeating unit |

| 1,2,3-Triacylglyceride | Branching point | Minor component |

This table outlines the primary structural units formed during the lipase-catalyzed polymerization of this compound and glycerol, highlighting the regioselectivity of the enzyme. frontiersin.orgnih.govnih.gov

The regioselectivity of lipase-catalyzed polymerization of this compound can be further controlled by adjusting the reaction temperature. acs.orgnih.gov Research has demonstrated that lowering the reaction temperature enhances the selectivity of the enzyme.

In the CALB-catalyzed polymerization of this compound and glycerol, performing the reaction at 60°C results in a polymer with some branching. nih.gov However, when the temperature is lowered to 45°C, the regioselectivity becomes almost perfect. nih.gov At this lower temperature, the reaction exclusively yields a linear polymer composed of 1,3-glyceride units, with the reaction at the secondary hydroxyl group of glycerol being effectively suppressed. nih.gov This temperature-dependent control provides a powerful tool for fine-tuning the polymer architecture from a branched to a completely linear structure. This principle of temperature modulation has also been observed in reactions with other polyols, such as sorbitol, where acylation can be directed exclusively to primary alcohol positions. nih.gov

Regioselectivity and Stereoselectivity in Lipase-Catalyzed this compound Reactions

Control of Glyceride Unit Distribution in Poly(glycerol sebacate) Formation

Molecular Mechanism of Vinyl Group Reactivity and Cross-Linking in Polymer Formation

The polyesters synthesized from this compound are often linear or lightly branched prepolymers that retain unreacted vinyl groups, particularly if this compound is used in excess or as a chain terminator. These vinyl groups are a form of latent reactivity, allowing for a second, distinct polymerization or cross-linking step to form a stable polymer network. wikipedia.org

The cross-linking of these vinyl-functionalized polyesters is typically achieved through radical polymerization. This can be initiated by:

Thermal Initiators: Compounds like azobisisobutyronitrile (AIBN) can be added to the prepolymer. Upon heating, AIBN decomposes to generate free radicals, which initiate the polymerization of the vinyl groups, creating covalent cross-links between the polyester chains.

UV Photoinitiation: The incorporation of a suitable photoinitiator allows the cross-linking to be triggered by UV light. This method offers spatial and temporal control over the curing process and can be performed at ambient temperatures, which is advantageous for applications involving sensitive components. beilstein-journals.org

The reactivity of the vinyl group (−CH=CH₂) is central to this process. wikipedia.org The double bond can be attacked by a free radical, creating a new radical on the polymer backbone. This new radical can then react with another vinyl group on an adjacent polymer chain, propagating the cross-linking reaction until termination occurs. This process transforms the soft, often soluble prepolymer into a solid, insoluble, and elastic thermoset material. The final mechanical properties, such as the elastic modulus, can be tuned by controlling the density of these cross-links.

Furthermore, this compound can be used in copolymerizations with other monomers, such as unsaturated fatty acids, to introduce cross-linkable sites directly into the polymer side chains, offering another route to creating robust, biodegradable networks. nih.govresearchgate.net

Polymerization and Copolymerization of Divinyl Sebacate

Homopolymerization and Network Formation Utilizing Divinyl Sebacate (B1225510)

Divinyl sebacate serves as a cross-linking agent, reacting with polyols to create ester bonds that result in the formation of polymer networks. The reactivity of its vinyl groups is central to this capability, allowing for further chemical modifications and enhancing the versatility of the resulting polymers. In reactions with polyols like glycerol (B35011), the polymerization pathway is highly dependent on the catalytic conditions. While enzymatic catalysis, particularly with lipase (B570770), can produce linear or controllably branched polyesters, the absence of an enzyme can lead to the formation of cross-linked products. mdpi.comacs.org This suggests that thermal or non-enzymatic conditions can promote a more extensive reaction involving the monomer's functional groups, leading to the development of a three-dimensional polymer network. The network formation arises from the covalent cross-linking between polymer chains, a structure that resembles vulcanized rubber and imparts elastomeric properties to the material. sigmaaldrich.com

Copolymerization of this compound with Polyols

Copolymerization of this compound with polyols, especially glycerol, is a prominent method for synthesizing biodegradable elastomers. These materials, most notably poly(glycerol sebacate) (PGS), are investigated for biomedical applications due to their biocompatibility and tunable mechanical properties.

Poly(glycerol sebacate) is an elastomeric polymer with significant potential in the biomedical field. nih.gov While typically produced from the polycondensation of glycerol and sebacic acid, the use of this compound as an activated monomer offers an alternative synthetic route. nih.govfrontiersin.org This approach leverages enzymatic catalysis to achieve controlled polymerization under mild conditions. frontiersin.org

The enzymatic synthesis of PGS from this compound and glycerol is a well-established method that offers high catalytic activity and selectivity, preventing side reactions often seen in conventional chemical processes. nih.gov Lipase-catalyzed polymerization is widely investigated for this purpose. nih.govfrontiersin.org

The most common catalyst is lipase B from Candida antarctica (CALB), often in its immobilized form, Novozym 435 (N435). frontiersin.orgmdpi.com This enzyme facilitates a regioselective polycondensation reaction, primarily targeting the primary hydroxyl groups of glycerol. acs.orgnih.govfrontiersin.org The reaction produces acylglyceride products, with the main repeating unit being 1,3-diacylglyceride, which forms a linear polymer structure. nih.gov A smaller amount of branching occurs through the formation of 1,2,3-triacylglyceride units. nih.gov The by-product of this reaction, vinyl alcohol, tautomerizes to acetaldehyde (B116499), which is volatile and easily removed, helping to drive the reaction equilibrium towards polymer formation. mdpi.com

Typical reaction conditions involve mixing the monomers with the lipase catalyst, either in bulk (solvent-free) or in a solvent like toluene (B28343) or t-butanol, at temperatures ranging from 45°C to 60°C for periods of 8 to 24 hours. nih.govfrontiersin.orgacs.org This process yields a biodegradable elastomer with significant potential for applications in tissue engineering. nih.gov

Table 1: Representative Conditions for Enzymatic Synthesis of PGS from this compound and Glycerol

| Catalyst | Temperature (°C) | Time (h) | Solvent | Monomer Ratio (Glycerol:DVS) | Resulting Polymer Properties | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase | 60 | 8 | Bulk | Variable | Polymer yield of 63%; main unit is 1,3-diacylglyceride. | nih.govfrontiersin.org |

| Candida antarctica Lipase B (CALB) | 45–60 | 4–24 | Solvent-free or THF/acetone (B3395972) | Not specified | Produces biodegradable elastomer poly(glycerol sebacate). | |

| Lipase CA | 60 | 24 | Toluene | 1:1 | Forms epoxide-containing polyesters when co-monomers are added. | acs.org |

| Candida antarctica Lipase | 60 | 24 | Bulk | 1:1 | Produces polyesters with unsaturated groups in the side chain in the presence of fatty acids. | nih.govacs.org |

The microstructure of PGS, including its molecular weight, degree of branching, and glyceride distribution, can be precisely controlled by adjusting various reaction parameters. nih.govacs.org This tunability is crucial for tailoring the polymer's mechanical properties and degradation profile for specific applications. nih.gov

Monomer Molar Ratio: The ratio between glycerol and this compound significantly influences the final polymer structure. nih.gov Studies on similar systems show that varying the polyol-to-diacid ratio affects the molecular weight; for instance, decreasing the glycerol to sebacic acid ratio from 1:1 to 1:1.5 was found to lower the polymer's molecular weight from approximately 19,000 to 4,500 g/mol . mdpi.com This parameter is a key tool for controlling the extent of polymerization and branching. nih.gov

Temperature: Reaction temperature plays a critical role in the enzyme's selectivity. mdpi.comacs.org For the related polymerization of glycerol and divinyl adipate (B1204190), increasing the temperature from 40°C to 70°C was shown to increase the degree of branching from 5% to about 30%. mdpi.commdpi.com Higher temperatures can reduce the lipase's regioselectivity for primary hydroxyl groups, leading to more reactions at the secondary hydroxyl group of glycerol and thus a more branched polymer architecture. mdpi.com Conversely, lower temperatures favor the formation of more linear polymers. acs.org

Enzyme Concentration: The amount of lipase catalyst directly impacts the polymerization kinetics and the resulting polymer properties. acs.org For reactions conducted in acetone, increasing the CALB amount from 3.4 to 13.6 wt% led to a significant increase in the number-average molecular weight (Mn) from 1.4 to 9.4 kDa, the weight-average molecular weight (Mw) from 3 to 16 kDa, and the degree of branching (DB) from 17% to 41%. acs.org

Solvent Choice: The reaction medium can also affect the outcome. While bulk (solvent-free) polymerization is common, the use of solvents like acetone or tetrahydrofuran (B95107) (THF) can modulate the reaction. acs.org In one study, reactions performed in acetone at 40°C yielded PGS with a higher molecular weight (Mw = 16 kDa) compared to those in THF (Mw = 10 kDa) under the same conditions. acs.org

Table 2: Influence of Reaction Parameters on PGS Microstructure

| Parameter Varied | Change | Observed Effect | Reference |

|---|---|---|---|

| Temperature | Increase from 50°C to 70°C (for Divinyl Adipate) | Degree of branching increases from 5% to ~30%. Molecular weight decreases. | mdpi.commdpi.com |

| Enzyme Amount (CALB) | Increase from 3.4 to 13.6 wt% | Mw increases from 3 to 16 kDa. Degree of branching increases from 17% to 41%. | acs.org |

| Solvent (at 40°C) | Acetone vs. Tetrahydrofuran (THF) | Higher molecular weight achieved in acetone (Mw = 16 kDa) compared to THF (Mw = 10 kDa). | acs.org |

| Monomer Ratio (Gly:SeA) | Decrease from 1:1 to 1:1.5 | Mw decreases from ~19,000 to 4,500 g/mol. | mdpi.com |

Research into PGS-type structures extends to the use of other monomers and catalysts to further expand the range of achievable properties.

Alternative Monomers: Besides glycerol, other polyols have been successfully polymerized with this compound and its analogs. For example, the lipase-catalyzed polymerization of sorbitol with this compound has been reported. mdpi.comjst.go.jp Similarly, xylitol (B92547) has been used in enzymatic reactions with divinyl adipate to create functional polyesters. scienceopen.com These sugar alcohols introduce a higher number of hydroxyl groups, offering different possibilities for polymer architecture and functionality. mdpi.com In addition to this compound, other activated diacids like divinyl adipate are frequently used to synthesize analogous polyesters with different chain flexibilities. mdpi.comscienceopen.commdpi.com

This compound can be copolymerized with various aliphatic glycols to produce linear polyesters. This approach allows for the synthesis of materials with properties that can be fine-tuned by selecting the appropriate glycol. The reaction is typically catalyzed by lipase, such as Candida antarctica lipase, in solvent-free conditions at around 60°C.

Studies have investigated the copolymerization of this compound with diols of varying chain lengths, such as 1,4-butanediol (B3395766) and 1,6-hexanediol (B165255). The length of the aliphatic glycol chain is expected to influence the thermal and mechanical properties of the resulting polyester (B1180765). Longer, more flexible glycol chains generally lead to polymers with lower glass transition temperatures and increased elasticity. In related systems, copolyesters such as poly(ethylene sebacate-co-butylene succinate) have been synthesized via melt polycondensation, demonstrating the versatility of combining different diol and diacid units to achieve desired properties. orientjchem.org Similarly, the enzymatic copolymerization of divinyl adipate, glycerol, and 1,4-butanediol has been shown to produce copolyesters where the hydroxyl number can be controlled by adjusting the amount of 1,4-butanediol in the reaction. mdpi.com

Table 3: Copolymerization of this compound with Aliphatic Glycols

| Glycol Monomer | Catalyst | Reaction Conditions | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| 1,4-Butanediol | Candida antarctica Lipase | Solvent-free, 60°C, 8–48 h | Linear Polyester | |

| 1,6-Hexanediol | Candida antarctica Lipase | Solvent-free, 60°C, 8–48 h | Linear Polyester | |

| Ethylene (B1197577) Glycol | Polyphosphoric acid (for sebacic acid system) | Melt polycondensation | Aliphatic Copolyester (with butylene succinate) | orientjchem.org |

Copolymerization of this compound with Aliphatic Glycols

Influence of Glycol Chain Length on Resulting Polyester Characteristics

The enzymatic polycondensation of this compound with aliphatic glycols of varying chain lengths has been shown to significantly impact the characteristics of the resulting linear polyesters. Studies utilizing Candida antarctica lipase B (CALB) as a catalyst demonstrate a clear relationship between the number of methylene (B1212753) units in the glycol and the polymer's molecular weight and yield.

In a typical solvent-free polycondensation reaction conducted at 60°C under reduced pressure, the reactivity of the diol decreases with increasing chain length. This is attributed to steric hindrance and reduced monomer mobility for longer glycols. For instance, the reaction of DVS with 1,4-butanediol and 1,6-hexanediol yields polyesters with higher molecular weights compared to the reaction with 1,10-decanediol.

| Glycol | Methylene Units (n) | Polymer Yield (%) | Molecular Weight (Mw, kDa) |

| 1,4-butanediol | 4 | 63 | 10.4 |

| 1,6-hexanediol | 6 | 68 | 12.1 |

| 1,10-decanediol | 10 | 41 | 8.2 |

Data sourced from studies on lipase-catalyzed polycondensation of this compound and aliphatic glycols.

These findings highlight the importance of glycol selection in tailoring the properties of DVS-based polyesters for specific applications.

Copolymerization of this compound with Other Polyhydroxylated Compounds

This compound readily copolymerizes with various polyhydroxylated compounds, enabling the synthesis of polyesters with diverse architectures and functionalities. The enzymatic catalysis, typically with lipases, offers high regioselectivity, which is particularly advantageous when working with multifunctional monomers like sugar alcohols.

Synthesis of Sorbitol-Based Polyesters using this compound

The lipase-catalyzed polymerization of this compound with D-sorbitol is a prime example of regioselective synthesis. jst.go.jp Due to the high selectivity of lipases like CALB, the esterification occurs preferentially at the primary hydroxyl groups (C1 and C6) of the sorbitol molecule. jst.go.jpscispace.com This results in a linear polyester with pendant secondary hydroxyl groups along the polymer chain. scispace.com This regioselectivity is crucial as it prevents the extensive cross-linking that would occur in conventional chemical polymerization, thus yielding a soluble and processable polymer. jst.go.jpnih.gov

The reaction is typically carried out in an organic solvent like acetonitrile (B52724) at a moderate temperature (e.g., 50°C) to ensure the linearity of the resulting poly(sorbitol sebacate). scispace.comnih.gov The use of a divinyl ester is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde which is removed as a gas, driving the reaction forward. nih.gov The resulting sorbitol-based polyesters, with their pendant hydroxyl groups, are hydrophilic and offer sites for further functionalization. scispace.comnih.gov

| Monomers | Catalyst | Solvent | Temperature (°C) | Resulting Polymer Structure |

| This compound, D-Sorbitol | Candida antarctica lipase B (CALB) | Acetonitrile | 50 | Linear polyester with acylation at C1 and C6 of sorbitol |

Synthesis of Functionalized Polyesters and Telechelics via this compound

The versatile reactivity of this compound makes it an excellent monomer for the synthesis of functionalized polyesters and telechelics (polymers with functional end-groups). These materials are of great interest for a variety of applications, including biomaterials and advanced coatings.

Incorporation of Unsaturated Fatty Acids into this compound-Based Polymers

Crosslinkable polyesters can be synthesized in a single step through the lipase-catalyzed polymerization of this compound and glycerol in the presence of unsaturated fatty acids, such as those derived from plant oils. diva-portal.orgd-nb.info This enzymatic approach allows for the incorporation of the unsaturated fatty acid moiety as a pendant group in the polyester side chain. diva-portal.orgopenrepository.com Candida antarctica lipase has demonstrated high catalytic activity for this type of copolymerization. d-nb.info

The resulting polyesters, containing unsaturated side chains, can be subsequently cured or cross-linked through thermal treatment or with the aid of a catalyst, to form transparent films. diva-portal.orgopenrepository.com This method provides a straightforward route to creating biodegradable and crosslinkable polymers from renewable resources. diva-portal.orgd-nb.info

Creation of Epoxy-Containing Polyesters from this compound

Epoxide-containing polyesters can be synthesized enzymatically using this compound via two primary routes. acs.orgbeilstein-journals.org Both methods utilize lipase catalysis for both the polycondensation and the epoxidation steps. acs.orgbeilstein-journals.org

Route A involves a two-step process:

Synthesis of an aliphatic polyester with unsaturated side chains by copolymerizing this compound, glycerol, and an unsaturated fatty acid. acs.orgbeilstein-journals.org

Enzymatic epoxidation of the unsaturated fatty acid moieties within the polymer side chain. acs.orgbeilstein-journals.org

Route B is a one-pot reaction where:

An unsaturated fatty acid is first enzymatically epoxidized. acs.orgbeilstein-journals.org

The resulting epoxidized fatty acid is then copolymerized with this compound and glycerol. acs.orgbeilstein-journals.orgcapes.gov.br

Both routes, catalyzed by Candida antarctica lipase, achieve high epoxidation ratios under mild conditions. acs.orgbeilstein-journals.org The resulting epoxy-functionalized polyesters can be thermally cured to produce transparent films with high gloss surfaces. acs.orgbeilstein-journals.org

Advanced Methods for Telechelic Polyester Synthesis

The synthesis of telechelic polyesters, which are oligomers with reactive functional groups at their chain ends, can be achieved with a high degree of control using this compound in lipase-catalyzed reactions. acs.org These methods often offer one-pot, one-step syntheses with high purity and controlled molecular weights. openrepository.com

One advanced method involves the ring-opening polymerization of a lactone, such as 12-dodecanolide, in the presence of this compound. In this system, this compound acts as a chain terminator, leading to the formation of a telechelic polyester with carboxylic acid groups at both ends. d-nb.info The functionality of these telechelics can be precisely controlled. d-nb.info

Another sophisticated approach is the one-pot polycondensation where end-cappers are used to introduce specific functionalities. For example, well-defined telechelics with methacrylate (B99206) end-groups have been synthesized by terminating the polymerization of ethylene glycol and divinyl adipate with 2-hydroxyethyl methacrylate. These methacrylate-terminated telechelics can be subsequently homopolymerized or cross-linked via UV irradiation to form strong films. Similarly, telechelics with allyl-ether or epoxide end-groups have been prepared, demonstrating the versatility of this enzymatic approach for creating tailored functional polymers.

| Synthesis Method | Monomers | Functionalizing Agent/Terminator | Resulting End-Groups |

| Ring-Opening Polymerization | 12-dodecanolide | This compound | Carboxylic Acid |

| Polycondensation | Ethylene Glycol, Divinyl Adipate | 2-Hydroxyethyl Methacrylate | Methacrylate |

Emerging Polymerization Strategies Involving this compound

This compound (DVS) has emerged as a versatile monomer in polymer chemistry, particularly in the development of advanced polymerization strategies. Its two vinyl end-groups offer unique reactivity for creating both linear and cross-linked polyester architectures under various conditions. This section explores novel enzymatic and radical polymerization techniques that utilize this compound to synthesize functional and biodegradable polymers.

Chemoenzymatic Polymerization Approaches with this compound

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful route to well-defined polymers under mild conditions. researchgate.net Lipases, particularly Candida antarctica lipase B (CALB), have been extensively used to catalyze the polycondensation of this compound with various polyols. researchgate.net This enzymatic approach is valued for its high regioselectivity, avoiding the need for complex protection/deprotection steps and minimizing side reactions that can occur at the high temperatures of conventional polycondensation. researchgate.netuni-halle.de

One of the primary advantages of using lipase in these reactions is its selectivity for primary hydroxyl groups over secondary ones. researchgate.net This allows for precise control over the polymer microstructure. For instance, the polymerization of this compound and glycerol catalyzed by CALB primarily yields products with 1,3-diacylglyceride units, with only a small fraction of 1,2,3-triacylglyceride branching units. frontiersin.org The reaction conditions, such as temperature and solvent, can be tuned to influence the molecular weight and degree of branching.

Research has demonstrated the synthesis of cross-linkable polyesters through the lipase-catalyzed polymerization of this compound and glycerol in the presence of unsaturated fatty acids like linoleic or linolenic acid. acs.orgnih.gov This one-step procedure results in a polyester with unsaturated groups in the side chains, which can be subsequently cured or hardened to form a cross-linked transparent film. acs.orgnih.gov Similarly, epoxide-containing polyesters have been synthesized enzymatically by polymerizing DVS and glycerol with epoxidized fatty acids or by first creating an unsaturated polyester and then enzymatically epoxidizing the side chains. acs.org These methods highlight the potential of chemoenzymatic strategies to produce functional polyesters from renewable resources in an environmentally benign manner. acs.org

The table below summarizes key findings from various studies on the chemoenzymatic polymerization of this compound.

| Co-monomer(s) | Catalyst | Reaction Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Glycerol | Candida antarctica lipase B (CALB) | 60°C, 8-24 hours, solvent-free or in toluene | Produced acylglyceride products, mainly 1,3-diacylglyceride units. Polymer yield of 63% with controlled microstructure. | frontiersin.org |

| Glycerol and Unsaturated Fatty Acids (e.g., linoleic acid) | Candida antarctica lipase | 60°C, 24 hours, bulk | Synthesized cross-linkable polyesters with unsaturated side chains. The resulting polymer could be cured to form a transparent film. | acs.orgnih.gov |

| Triols (e.g., Glycerol, Sorbitol) | Lipase | Not specified | Demonstrated regioselective polymerization, allowing control over polymer structure. | jst.go.jposaka-u.ac.jp |

| Aliphatic Glycols (e.g., 1,4-butanediol) | Lipase (PC, PF, MM, CA) | Solvent-free, 60°C, 8-48 hours | Lipases showed high catalytic activity. A combination of divinyl adipate (an analog) and 1,4-butanediol with lipase PC yielded a polymer with a number average molecular weight (Mn) of approximately 20,000. | h-its.org |

| Glycerol and Epoxidized Fatty Acids | Candida antarctica lipase (CALB) | 60°C, 24 hours, in toluene under reduced pressure | Successfully synthesized epoxide-containing polyesters that could be thermally cured to form transparent films with high gloss. | acs.org |

Radical Copolymerization Utilizing this compound and Its Analogs

Radical polymerization offers a versatile and robust method for polymer synthesis, compatible with a wide range of functional groups. digitellinc.com this compound, as a divinylic crosslinking monomer, can participate in radical copolymerization to form cross-linked polymer networks or elastomers. specialchem.com This approach is an alternative to traditional thermal polycondensation, allowing for synthesis under milder experimental conditions. digitellinc.comlvts.fr

A key strategy involves the free-radical copolymerization of divinyl monomers with other vinyl compounds. While direct studies on the radical copolymerization of this compound are emerging, research on analogous systems provides significant insight. For example, the radical copolymerization of divinyl ethers with cyclic ketene (B1206846) acetals (CKAs) has been shown to be an effective method for preparing degradable polyester-based elastomers. digitellinc.comlvts.frresearchgate.net This process allows for a random incorporation of the monomer units, enabling fine-tuning of the material's microstructure and mechanical properties. digitellinc.com By copolymerizing a CKA like 2-methylene-1,3-dioxepane (B1205776) (MDO) with a divinyl ether, researchers have created bioelastomers with mechanical properties comparable to poly(glycerol sebacate) (PGS). lvts.frresearchgate.net This suggests a promising pathway for using this compound in similar systems to create novel functional polyesters.

Furthermore, controlled or "living" radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), offer enhanced control over the polymerization process. Studies on the NMP of styrene (B11656) with a divinyl comonomer, 4,4′-divinylbiphenyl, have shown that the cross-linking reaction proceeds in a highly homogeneous manner, preventing the formation of microgels often seen in conventional free-radical systems. cmu.edu This level of control allows for the synthesis of well-defined branched polymers and gels with predictable properties. cmu.edu Applying such controlled radical techniques to this compound could lead to the development of highly uniform, cross-linked biomaterials with tailored degradation rates and mechanical performance.

The table below outlines different radical copolymerization strategies involving divinyl monomers and their analogs.

| Monomer System | Polymerization Type | Initiator/Catalyst | Key Findings | Reference(s) |

|---|---|---|---|---|

| Cyclic Ketene Acetal (MDO) and Di(ethylene glycol) divinyl ether (DIVE) | Free-Radical Copolymerization | AIBN | Produced a degradable bioelastomer in one step under moderate conditions (60°C). The material's storage modulus was comparable to that of PGS. | lvts.frresearchgate.net |

| Styrene and 4,4′-divinylbiphenyl (DVB) | Nitroxide-Mediated "Living" Free-Radical Copolymerization | Oligomeric PS-TEMPO adduct | Achieved highly homogeneous (random) cross-linking without microgel formation. The resulting gel showed significant differences in swelling behavior compared to conventionally prepared gels. | cmu.edu |

| Cyclic Ketene Acetals (CKAs) and Vinyl Ethers (VEs) | Free-Radical Copolymerization | DEAB | Theoretical and experimental data confirmed a quasi-ideal copolymerization, leading to random incorporation of monomers and the creation of functional aliphatic polyesters. | researchgate.net |

Advanced Analytical Techniques in Divinyl Sebacate Research

Spectroscopic Characterization of Divinyl Sebacate (B1225510) and Its Polymeric Derivatives

Spectroscopic techniques are indispensable for probing the molecular structure and functional groups present in Divinyl sebacate and its polymers. mdpi.com These methods provide detailed information at a molecular level, which is essential for confirming successful synthesis and understanding polymerization mechanisms. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of this compound and its polymeric derivatives. researchgate.net It is instrumental in verifying the presence of vinyl groups and the formation of ester linkages.

In the ¹H NMR spectrum of poly(glycerol sebacate) (PGS) synthesized from this compound, characteristic signals corresponding to the sebacic acid/ester moiety appear in the chemical shift region of 1.00 to 2.50 ppm. nih.gov Overlapping signals between 3.30 and 4.50 ppm are attributed to the methine and methylene (B1212753) protons of glycerol (B35011) and its glyceridic units. nih.gov Furthermore, methine proton signals of glyceridic units with esterified secondary hydroxyls are observed in the 4.70 to 5.40 ppm range. nih.gov The incorporation of acrylate (B77674) groups in modified PGS, for instance, is confirmed by the appearance of peaks at δ 5.9, 6.1, and 6.4 ppm. nih.gov

¹³C NMR spectroscopy provides complementary information. For instance, in the analysis of dibutyl sebacate, a related compound, distinct shifts are observed for the various carbon atoms within the molecule. nih.gov NMR analysis has been crucial in studies of regioselective polymerization, such as the lipase-catalyzed reaction of this compound and glycerol, where it was determined that the 1,3-diglyceride was the main unit formed. researchgate.netfrontiersin.org Similarly, in the polymerization of sorbitol and this compound, NMR analysis revealed that acylation occurred regioselectively at the 1- and 6-positions of sorbitol. oup.com

Table 1: Illustrative ¹H NMR Chemical Shifts for Poly(glycerol sebacate) Derivatives

| Protons | Chemical Shift (ppm) |

|---|---|

| Sebacic acid/ester moiety | 1.00 - 2.50 |

| Glycerol & glyceridic units (methine & methylene) | 3.30 - 4.50 |

| Glyceridic units (methine with esterified secondary OH) | 4.70 - 5.40 |

| Acrylate vinyl groups (in modified PGS) | 5.9, 6.1, 6.4 |

Data sourced from illustrative examples in research literature. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule, making it highly valuable for monitoring the polymerization of this compound. researchgate.net The synthesis of poly(butylene sebacate-co-terephthalate), for example, was confirmed by FTIR, showing characteristic peaks for C-H bonds (2930 and 2850 cm⁻¹), C=O stretching of aliphatic esters (1714 cm⁻¹), and O-H stretching (around 3450 cm⁻¹). mdpi.com

In the characterization of photocurable poly(glycerol sebacate)-methacrylate (PGS-M), FTIR analysis confirmed successful methacrylation. frontiersin.org The spectra of PGS-M prepolymers showed a broad peak for hydroxyl groups around 3,460 cm⁻¹, sharp peaks for methyl and alkane groups at 2,924 and 2,851 cm⁻¹, and a distinct peak for ester bonds at 1,735 cm⁻¹. frontiersin.org The presence of methacrylate (B99206) groups was identified by peaks at 940 cm⁻¹ (=C-H bending) and 1,640 cm⁻¹ (C=C stretching), which were absent in the PGS prepolymer. frontiersin.org Similarly, for photocured poly(glycerol sebacate acrylate) (PGSA), ATR-FTIR analysis revealed characteristic absorption bands for hydroxyl (3500-3200 cm⁻¹) and ester (1800-1600 cm⁻¹) groups. nih.gov

Table 2: Key FTIR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (hydroxyl) | ~3460 | frontiersin.org |

| C-H Stretch (alkane) | 2924, 2851 | frontiersin.org |

| C=O Stretch (ester) | ~1735 | frontiersin.org |

| C=C Stretch (methacrylate) | 1640 | frontiersin.org |

Chromatographic Analysis for Molecular Weight and Distribution of DVS Polymers

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties. impact-solutions.co.uk

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC) is a widely used technique that separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. paint.orgpaint.org This method is invaluable for characterizing the molecular weight distribution of polymers derived from this compound. paint.org In SEC, a polymer solution is passed through a column packed with porous gel beads. Larger molecules, which are excluded from the pores, elute first, followed by smaller molecules that can penetrate the pores to varying degrees. paint.orgpaint.org

The resulting chromatogram provides information on the distribution of molecular sizes in the sample. paint.org For branched polymers, such as those that can be formed from this compound, SEC analysis can be complex. nih.gov The presence of long-chain branches can lead to poor separation, and the determined molecular weight may be less accurate compared to linear polymers. nih.govacs.org However, for highly branched polymers, this issue of incomplete separation is less pronounced. nih.gov SEC has been employed in the characterization of various polyesters, including those synthesized from this compound and triols. frontiersin.org

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC) is a specific type of SEC that is frequently used to determine the relative molecular weight of polymers. impact-solutions.co.ukwikipedia.org GPC allows for the determination of various molecular weight averages, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn. nih.govwikipedia.org

In the study of poly(glycerol sebacate) (PGS) synthesized via enzymatic polymerization, GPC was used to determine Mn, Mw, and Đ. nih.govacs.org It is important to note that for branched polymers, GPC analysis may yield molecular weight values that are smaller than the actual values because branched polymers have a more compact structure and a smaller hydrodynamic radius compared to their linear counterparts of the same molecular weight. nih.govacs.org Despite this, GPC remains a valuable tool for comparing different polymer samples and monitoring the progress of polymerization. acs.org For instance, in the synthesis of PGS, GPC data showed that a higher mass average molecular weight (16 kDa) and degree of branching (41%) were achieved under specific reaction conditions. acs.org

Table 3: Representative GPC Data for Poly(glycerol sebacate) (PGS)

| Reaction Condition | Mn (kDa) | Mw (kDa) | Đ (Mw/Mn) | Reference |

|---|---|---|---|---|

| 13.6 wt% CALB, acetone (B3395972), 40°C, 24h | - | 16 | - | acs.org |

| 15 wt% CALB, bulk, 60°C, 8h | - | 19.0 | - | nih.gov |

Note: Specific Mn values were not always reported in the cited abstracts.

Thermal and Dynamic Mechanical Characterization of this compound-Derived Copolymers

The thermal and mechanical properties of copolymers derived from this compound are crucial for their potential applications. Techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are employed to investigate these properties. researchgate.net

DSC is used to study the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm). For example, in the study of poly(butylene sebacate-co-terephthalate), DSC showed that the crystallinity of the polymer increased after solid-state polymerization. mdpi.com

Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of a material by measuring its response to an applied oscillatory force as a function of temperature. fiveable.me DMA measures the storage modulus (E'), which represents the elastic behavior, and the loss modulus (E''), which represents the viscous behavior. The ratio of the loss modulus to the storage modulus gives the tan δ, which is a measure of the material's damping properties. fiveable.me The peak of the tan δ curve is often used to determine the glass transition temperature. nih.gov For instance, DMA of poly(lactic acid)/poly(glycerol succinate-co-maleate) blends was used to study the material's mechanical properties as a function of temperature. uoguelph.ca In the analysis of lignin-based biopolymers, DMA revealed tan δ values between 0.37 and 0.54, suggesting their potential to replace certain plastics. nih.gov

Table 4: Illustrative Thermal and Mechanical Properties of Sebacate-Based Copolymers

| Polymer System | Analytical Technique | Key Finding | Reference |

|---|---|---|---|

| Poly(butylene sebacate-co-terephthalate) | DSC | Increased crystallinity after solid-state polymerization | mdpi.com |

| Poly(lactic acid)/PGSMA Blends | DMA | Characterization of mechanical properties vs. temperature | uoguelph.ca |

Advanced Microstructural and Morphological Analysis Techniques for DVS Polymers

The characterization of the microstructure and morphology of polymers derived from this compound (DVS) is crucial for understanding their structure-property relationships and predicting their performance in various applications. Advanced analytical techniques provide detailed insights into the surface topography, internal structure, and crystalline nature of these materials. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), atomic force microscopy (AFM), and X-ray diffraction (XRD) are instrumental in this regard.

Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface morphology of materials at high resolution. In the context of DVS-based polymers, such as poly(glycerol sebacate) (PGS), SEM is frequently used to examine the topography of films, the structure of porous scaffolds, and the morphology of electrospun fibers.

Research findings from SEM analysis have revealed significant details about DVS-based polymers. For instance, SEM imaging of PGS membranes has shown them to possess a relatively flat and smooth surface. nih.gov When coated with collagen, these surfaces exhibit a network of thin, grid-like collagen fibers. nih.gov In studies involving electrospun fibers, SEM micrographs have confirmed the fabrication of uniform, bead-free fibers from blends of PGS and other polymers like poly(butylene succinate-butylene dilinoleate) (PBS-DLA). nih.gov The analysis also allows for the measurement of fiber diameters, which are critical for tissue engineering applications. nih.gov Furthermore, SEM has been used to visualize cell attachment and morphology on these polymer surfaces, demonstrating how scaffold structure influences cell behavior like flattening and spreading. nih.govnih.gov For example, human umbilical vein endothelial cells (HUVECs) were observed to attach and exhibit a flattened morphology with filopodia and lamellipodia on collagen-coated PGS surfaces, a feature not seen on uncoated PGS. nih.gov

| Material | Analytical Technique | Key Findings | Reference |

| Poly(glycerol sebacate) (PGS) | SEM | Exhibited a fairly flat and smooth surface. | nih.gov |

| PGS coated with Collagen | SEM | Thin collagen fibers formed grid and branch-like structures on the PGS surface. | nih.gov |

| PGS/PBS-DLA (50/50, 60/40, 70/30) | SEM | Produced uniform, bead-free, randomly oriented fibers with average diameters around 1.2 µm. | nih.gov |

| PGS:PVAL gyrospun fibers | SEM | Smooth fiber morphology was achieved with a 15% (w/v) polymer blend solution. | ucl.ac.uk |

| Human Umbilical Vein Endothelial Cells (HUVECs) on PGS | SEM | Cells did not attach properly to the surface. | nih.gov |

| HUVECs on PGS + Collagen | SEM | Cells exhibited a flattened morphology with detectable filopodia and lamellipodia. | nih.gov |

Transmission Electron Microscopy (TEM)

While SEM provides surface information, TEM is used to investigate the internal structure of materials at an even higher resolution. For DVS-based polymer systems, TEM is particularly useful for visualizing the morphology of nanoparticles, the internal structure of composite materials, and the phase separation in polymer blends. For example, in studies of graft copolymers based on poly(d-sorbitol adipate), TEM with negative staining was used to study the morphology of nanoparticles formed by these polymers in an aqueous environment. mdpi.com In the development of mixed matrix membranes, TEM analysis of membrane cross-sections can reveal the distribution and morphology of filler particles within the polymer matrix. mdpi-res.com

| Material | Analytical Technique | Key Findings | Reference |

| Graft copolymers of poly(d-sorbitol adipate) | Negative-Staining TEM | Used to study the morphology of nanoparticles formed by the copolymers in an aqueous solution. | mdpi.com |

| Mixed Matrix Membranes | TEM | Employed to analyze cross-sections and observe the internal structure and filler distribution. | mdpi-res.com |

| Triblock Copolymers (PLA-PI-PLA) | TEM | Confirmed the presence of spherical, cylindrical, and lamellar morphologies. | acs.org |

Atomic Force Microscopy (AFM)

AFM is a versatile high-resolution imaging technique that provides three-dimensional topographical information and can also measure local mechanical properties of a material's surface. nih.govafmworkshop.com In DVS polymer research, AFM is applied to characterize surface roughness and to perform nanoindentation tests to determine properties like Young's modulus. polimi.it These measurements are critical for applications in tissue engineering, where the mechanical properties of a scaffold must match the native tissue. nih.gov AFM can be operated in different environments, allowing for the characterization of samples in both air and liquid, which is essential for studying hydrogels and other materials in physiologically relevant conditions. nih.gov The ability of AFM to simultaneously assess topographic and mechanical features makes it invaluable for understanding the structure-function relationship in DVS-based biomaterials. nih.govresearchgate.net

| Material | Analytical Technique | Key Findings | Reference |

| Decellularized Extracellular Matrix (dECM) | AFM | Allows simultaneous assessment of mechanical and topographic features of scaffolds. | nih.gov |

| Polymeric and Hybrid Materials | AFM Nanoindentation | A method to determine the Young's modulus for a wide range of polymers, from soft hydrogels to stiff coatings. | polimi.it |

| Mixed Matrix Membranes | Tapping Mode AFM | Used to measure surface roughness. | mdpi-res.com |

X-ray Diffraction (XRD)

XRD is a primary technique for determining the crystalline structure of materials. rroij.com It can distinguish between crystalline, semi-crystalline, and amorphous phases within a polymer. rroij.comazom.com For DVS-based polymers, which are often elastomers, XRD is used to assess their degree of crystallinity. Many crosslinked sebacate-based polymers, like PGS, are amorphous or semi-crystalline. XRD analysis of PGS typically shows a broad amorphous peak around a 2θ value of 20°, which is indicative of the short-range order of the polymer chains. frontiersin.org The presence and nature of crystalline domains can significantly influence the mechanical properties and degradation behavior of the polymer. researchgate.net Therefore, XRD provides fundamental information for tailoring these materials for specific applications. frontiersin.orgresearchgate.net

| Material | Analytical Technique | Key Findings | Reference |

| Poly(glycerol sebacate) (PGS) | X-ray Diffraction (XRD) | Shows a broad amorphous peak at approximately 2θ = 20°, indicating a largely amorphous structure. | frontiersin.org |

| Cellulose-lignin hydrogels | X-ray Diffraction (XRD) | Confirmed changes in the crystalline structure of the samples, influenced by the lignin (B12514952) content. | researchgate.netcellulosechemtechnol.ro |

| Polyethylene (PE) and Polypropylene (PP) | X-ray Diffraction (XRD) | Used to determine the Degree of Crystallinity (DOC) via whole pattern Rietveld refinements. | azom.com |

Emerging Applications of Divinyl Sebacate Derived Materials in Biomedical Research

Design and Synthesis of Biodegradable Polymeric Biomaterials from Divinyl Sebacate (B1225510)

The synthesis of biodegradable polymers from divinyl sebacate often involves enzymatic polymerization, a method lauded for its high selectivity and mild reaction conditions, which helps to prevent undesirable side reactions. frontiersin.org Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently employed as catalysts in these reactions. researchgate.net This "green chemistry" approach avoids the use of potentially toxic catalysts and solvents, yielding biocompatible and biodegradable polymers suitable for medical use. cmu.edu

Poly(glycerol sebacate) (PGS) for Advanced Tissue Engineering Scaffolds

Poly(glycerol sebacate) (PGS) is a prominent biodegradable elastomer synthesized through the polycondensation of glycerol (B35011) and sebacic acid, often using this compound as a precursor. researchgate.netfrontiersin.org The use of this compound in an enzymatic process, catalyzed by lipase, allows for a regioselective polymerization that primarily yields 1,3-diacylglyceride units with minimal branching. frontiersin.orgnih.gov This controlled synthesis results in a polymer with tunable mechanical properties and degradation rates, making it an excellent candidate for tissue engineering scaffolds. researchgate.netresearchgate.net

PGS is particularly well-suited for soft tissue engineering due to its elastomeric nature, which mimics the mechanical properties of native soft tissues. frontiersin.org It has been investigated for applications in engineering cardiovascular, nerve, and cartilage tissues. mdpi.comnih.gov For instance, PGS scaffolds have been shown to support the growth and proliferation of cardiac cells, indicating their potential for use in repairing damaged heart tissue. The ability to process PGS into various forms, such as porous scaffolds, films, and fibers, further enhances its utility in creating environments conducive to cell attachment and tissue regeneration.

The synthesis of PGS using this compound offers advantages over traditional methods that use sebacic acid, including faster reaction rates and the ability to achieve higher molecular weight polymers.

Table 1: Comparison of this compound vs. Sebacic Acid in PGS Synthesis

| Parameter | DVS-Based Polymerization | Sebacic Acid-Based Polymerization |

|---|---|---|

| Reaction Rate | 2–3 times faster | Slower (requires higher temperatures) |

| Achievable Molecular Weight (kDa) | 16–63 | 4–23 |

| Branching Density (%) | 16–41 | 5–18 |

Data sourced from research on the comparative analysis of DVS and sebacic acid in polymerization reactions.

Development of Elastomeric Biomaterials from this compound Precursors

Beyond PGS, this compound serves as a precursor for a range of other elastomeric biomaterials. By reacting this compound with various polyols and other monomers, polymers with tailored properties can be created. For example, copolymerization with aliphatic glycols like 1,4-butanediol (B3395766) can produce linear polyesters. Furthermore, this compound can be used to create polyester (B1180765) amides and other hybrid polymers. beilstein-journals.org

One innovative approach involves the enzymatic synthesis of epoxide-containing polyesters. acs.org In this method, this compound is polymerized with glycerol and an unsaturated fatty acid, followed by the epoxidation of the fatty acid units. acs.org This introduces reactive epoxide groups into the polymer side chains, which can be subsequently cured to form crosslinked, transparent films. acs.org Such materials hold promise for applications requiring specific chemical functionalities.

Advanced Drug Delivery Systems Based on this compound Polymers

The biocompatibility and biodegradability of polymers derived from this compound make them ideal for advanced drug delivery systems. frontiersin.org These polymers can be designed to encapsulate therapeutic agents and release them in a controlled manner, enhancing treatment efficacy while minimizing potential side effects. frontiersin.org

Encapsulation Strategies for Diverse Therapeutic Agents

Polymers synthesized from this compound, particularly PGS, can be formulated into nanoparticles, microparticles, and hydrogels capable of encapsulating a wide array of therapeutic agents, including hydrophobic anti-cancer drugs. nih.govacs.org The amphiphilic nature of some of these polymers allows for the effective encapsulation of both hydrophilic and hydrophobic drugs. For instance, self-assembling amphiphilic polymers have been created by reacting a diol with this compound and then with methoxypoly(ethylene glycol), forming nanometer-sized particles in water suitable for drug delivery. beilstein-journals.org

Controlled Release Mechanisms in this compound-Based Formulations

The release of drugs from this compound-based polymers is primarily governed by the hydrolytic degradation of the ester bonds in the polymer backbone. The degradation rate, and thus the drug release profile, can be precisely controlled by modulating the polymer's structure, such as its crosslinking density and molecular weight. For example, a higher degree of crosslinking will generally result in a slower degradation and drug release rate.

Furthermore, the responsiveness of these polymers to specific stimuli can be engineered. For instance, hydrogels with disulfide bonds have been developed that are sensitive to the redox environment, allowing for triggered drug release in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells. researchgate.net This provides a mechanism for targeted drug delivery to the intracellular environment.

Novel Therapeutic Agents and Biologically Active Compounds Derived from this compound

Recent research has begun to explore the potential of compounds derived from this compound as therapeutic agents themselves. While this area is still emerging, initial studies have shown promise. For example, hybrid dimeric antioxidants created from this compound have demonstrated significant antiradical activity and cytoprotective properties. frontiersin.org

Additionally, the ability to incorporate biologically active molecules directly into the polymer backbone during synthesis with this compound opens up possibilities for creating materials with inherent therapeutic properties. Dicarboxylic acid diesters, such as this compound, can be used in lipase-catalyzed reactions to create functionalized polyesters that may have applications in gene therapy and other advanced therapeutic areas. beilstein-journals.org

Table 2: List of Compounds

| Compound Name |

|---|

| 1,4-Butanediol |

| Acetonitrile (B52724) |

| Acetone (B3395972) |

| Alginate |

| Benzene |

| Calcium Chloride |

| Chromomycin A3 |

| Collagen |

| Dexamethasone |

| Diethyl Sebacate |

| Diisopropyl Sebacate |

| Dimethyl Sulfoxide |

| Diphenyl ether |

| Divinyl Adipate (B1204190) |

| This compound |

| Doxorubicin |

| Ethylene (B1197577) glycol dimethacrylate |

| Gentamicin sulfate |

| Glycerol |

| Hexamethylene diisocyanate |

| Hydrogen peroxide |

| Linoleic acid |

| Methanol |

| Mithramycin |

| n-hexane |

| p-toluenesulfonic acid |

| p-Xylene glycol |

| Poly(butylene succinate) |

| Poly(butylene succinate-co-butylene adipate) |

| Poly(e-caprolactone) |

| Poly(ethylene glycol) |

| Poly(ethylene glycol) diacrylate |

| Poly(glycerol adipate) |

| Poly(glycerol citrate) |

| Poly(glycerol itaconate) |

| Poly(glycerol sebacate) |

| Poly(L-lactide) |

| Polycaprolactone diacrylate |

| Rosmarinic acid |

| Sebacic acid |

| Sorbitol |

| Styrene (B11656) |

| tert-amyl alcohol |

| Tetrahydrofuran (B95107) |

| Tin(II) chloride hydrate |

| Tin(II) 2-ethylhexanoate |

| Toluene (B28343) |

| Vinyl alcohol |

Investigation of Cytotoxic Effects of DVS Derivatives on Cancer Cell Lines

The exploration of this compound (DVS) and related divinyl dicarboxylates as building blocks for novel anti-cancer agents is an emerging area of research. Studies have focused on synthesizing dimeric compounds from bioactive molecules, using divinyl esters as linkers, and evaluating their cytotoxic effects on various cancer cell lines.

One notable area of investigation involves the dimerization of flavonolignans like silybin (B1146174) and 2,3-dehydrosilybin (B1234275) using divinyl esters of dicarboxylic acids, such as divinyl dodecanedioate, which serves as a structural analog to derivatives that could be formed from this compound. In a key study, dimers of silybin and 2,3-dehydrosilybin were synthesized and their cytotoxicity was assessed against several cell lines. The silybin dimer was found to be more cytotoxic than its monomeric precursor against the human liver hepatocellular carcinoma cell line (HepG2). mdpi.comresearchgate.netmdpi.com Conversely, the 2,3-dehydrosilybin dimer exhibited weaker cytotoxicity than its corresponding monomer. researchgate.net These dimeric compounds were also tested on human umbilical vein endothelial cells (HUVEC), normal human adult keratinocytes, and mouse fibroblasts (BALB/c 3T3), providing a broader understanding of their cytotoxic profile. mdpi.comresearchgate.net The general findings indicate that dimerization using a divinyl dicarboxylate linker can significantly alter the cytotoxic properties of the parent molecule, in some cases enhancing its anti-cancer potential. mdpi.commdpi.com